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Compound of Interest

Compound Name: 2-Bromo-4-iodobenzonitrile

Cat. No.: B1379542 Get Quote

An In-depth Technical Guide to 2-Bromo-4-iodobenzonitrile: Properties, Synthesis, and

Applications

Introduction
2-Bromo-4-iodobenzonitrile is a halogenated aromatic nitrile that has emerged as a

significant building block in the fields of medicinal chemistry and materials science. Its

trifunctional nature, featuring a nitrile group and two different halogen atoms (bromine and

iodine) on a benzene ring, offers a versatile platform for complex molecular engineering. The

distinct reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds, particularly in

metal-catalyzed cross-coupling reactions, allows for selective and sequential functionalization.

This guide provides a comprehensive overview of the physical and chemical properties,

plausible synthetic routes, characteristic reactivity, and key applications of 2-Bromo-4-
iodobenzonitrile, tailored for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties
The strategic placement of the bromo, iodo, and cyano substituents on the aromatic ring

governs the molecule's reactivity and physical characteristics. The nitrile group is a moderately

deactivating, meta-directing group, while the halogens are deactivating but ortho-, para-

directing. Their combined electronic effects influence the reactivity of the aromatic ring and the

individual functional groups.

Caption: Chemical structure of 2-Bromo-4-iodobenzonitrile.
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Table 1: Physicochemical Properties of 2-Bromo-4-iodobenzonitrile

Property Value Source

CAS Number 1261776-03-7 [1]

Molecular Formula C₇H₃BrIN [1]

Molecular Weight 307.92 g/mol

Appearance Tan solid (predicted) [2]

Boiling Point 338.6 ± 37.0 °C (Predicted) [2]

Density 2.31 ± 0.1 g/cm³ (Predicted) [2]

Storage 2-8°C, protect from light [2]

SMILES C1=CC(=C(C=C1I)Br)C#N [1]

InChIKey
ALJPGCHHLIOAHE-

UHFFFAOYSA-N
[1][2]

Spectroscopic Characterization
While a dedicated public spectrum for 2-Bromo-4-iodobenzonitrile is not readily available, its

spectroscopic features can be reliably predicted based on its structure and data from

analogous compounds.[3]

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region

(typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The

coupling patterns (doublets, doublet of doublets) will be dictated by their positions relative to

each other.

¹³C NMR: The carbon NMR spectrum should display seven distinct signals: six for the

aromatic carbons and one for the nitrile carbon (typically δ 115-120 ppm). The carbons

attached to the halogens will show characteristic shifts.

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N)

stretch is expected around 2220-2240 cm⁻¹. Other bands will correspond to aromatic C-H
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and C-C stretching.

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for

the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1

ratio).[4] The molecular ion peak (M⁺) would be observed at m/z 307 and 309.

Table 2: Predicted Spectroscopic Data for 2-Bromo-4-iodobenzonitrile

Technique Expected Features

¹H NMR
Three aromatic signals (δ 7.0-8.5 ppm) with

characteristic splitting patterns.

¹³C NMR
Seven signals, including one for the nitrile

carbon (δ ~115-120 ppm).

IR (cm⁻¹) ~2230 (C≡N stretch, sharp, strong).

MS (m/z)
Molecular ion peaks at ~307/309, showing the

characteristic 1:1 isotopic pattern of bromine.

Generalized Protocol for Spectroscopic Analysis
The acquisition of high-quality spectroscopic data is paramount for structure verification. The

following are generalized protocols for key spectroscopic techniques.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-Bromo-4-iodobenzonitrile in approximately 0.6

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Acquisition: Utilize a 400 MHz or higher spectrometer. A standard single-pulse

experiment with 16-64 scans is typically sufficient.

¹³C NMR Acquisition: On the same instrument, a standard proton-decoupled experiment is

used. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or

more) and a relaxation delay of 2-5 seconds are required.[3]

Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry KBr powder and pressing it into a thin, transparent disk. Alternatively, analyze using an

Attenuated Total Reflectance (ATR) accessory.

Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹

with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like

dichloromethane or ethyl acetate for Gas Chromatography-Mass Spectrometry (GC-MS)

analysis.

Acquisition: Use a GC-MS system with an electron ionization (EI) source. The mass analyzer

(quadrupole or TOF) should be scanned over a range of m/z 50-500.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

2-Bromo-4-iodobenzonitrile Dissolve in
Appropriate Solvent

NMR
(¹H, ¹³C)

IR

Mass Spec

Structure
Verification

Click to download full resolution via product page

Caption: Generalized workflow for spectroscopic analysis.

Synthesis and Reactivity
Plausible Synthetic Routes
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The synthesis of 2-Bromo-4-iodobenzonitrile can be envisioned through a multi-step

sequence, likely starting from a more readily available substituted aniline or benzonitrile. A

plausible approach involves the Sandmeyer reaction, a reliable method for introducing

halogens onto an aromatic ring.[5]

Starting Material: A potential starting point is 2-amino-4-bromobenzonitrile.

Diazotization: The amino group is converted into a diazonium salt using sodium nitrite

(NaNO₂) in the presence of a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C).

Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide

(KI), leading to the substitution of the diazonium group with iodine to yield the final product.

2-Amino-4-bromobenzonitrile

1. NaNO₂, H₂SO₄

2. 0-5 °C

Diazonium Salt Intermediate

KI

2-Bromo-4-iodobenzonitrile
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Caption: Plausible synthetic pathway via Sandmeyer reaction.
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Key Chemical Transformations
The utility of 2-Bromo-4-iodobenzonitrile as a synthetic intermediate stems from the

differential reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is significantly more reactive

than the C-Br bond in standard palladium-catalyzed cross-coupling reactions such as Suzuki,

Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference is crucial as it allows

for selective functionalization at the C4 position while leaving the C-Br bond at the C2 position

intact for a subsequent, different coupling reaction. This sequential approach is a powerful

strategy for building molecular complexity.

Reactions of the Nitrile Group: The nitrile group can undergo a variety of transformations:

Hydrolysis: It can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reduction: It can be reduced to a primary amine (aminomethyl group) using reducing agents

like lithium aluminum hydride (LiAlH₄).

Cycloaddition: It can participate in cycloaddition reactions, for example, with azides to form

tetrazoles.
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Caption: Key reactive sites of 2-Bromo-4-iodobenzonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1379542?utm_src=pdf-body-img
https://www.benchchem.com/product/b1379542?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1379542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Discovery and Materials
Science
Halogenated benzonitriles are highly valued scaffolds in pharmaceutical development.[6] The

structural motif of 2-Bromo-4-iodobenzonitrile allows for the precise introduction of various

substituents, enabling chemists to fine-tune the pharmacological properties of lead compounds.

Targeted Therapies: Analogous structures are integral to the synthesis of targeted therapies,

including kinase inhibitors for oncology and modulators of G-protein coupled receptors

(GPCRs) for central nervous system disorders.[6][7] The ability to perform sequential cross-

coupling reactions is particularly advantageous for creating complex molecules designed to

fit into specific biological binding pockets.

Molecular Probes: The versatile chemistry of this compound makes it suitable for developing

molecular probes and diagnostic agents.

Materials Science: The rigid, functionalizable aromatic core is also of interest in materials

science for the synthesis of organic light-emitting diodes (OLEDs) and other functional

organic materials.[7]

Safety and Handling
Based on safety data for structurally related compounds such as 5-Bromo-2-iodobenzonitrile,

2-Bromo-4-iodobenzonitrile should be handled with care.[8]

Hazards: It is predicted to be harmful if swallowed or inhaled and may cause skin and

serious eye irritation.[8]

Handling: Always use in a well-ventilated area, preferably a chemical fume hood. Wear

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat. Avoid creating dust.

Storage: Store in a tightly sealed container in a cool, dry place, protected from light to ensure

its stability.[2][9]

Disposal: Dispose of the chemical and its container in accordance with local, regional, and

national regulations.
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Conclusion
2-Bromo-4-iodobenzonitrile is a highly valuable and versatile building block for advanced

chemical synthesis. Its key attribute is the differential reactivity of the carbon-iodine and

carbon-bromine bonds, which enables selective, sequential functionalization through modern

cross-coupling methodologies. This feature, combined with the reactivity of the nitrile group,

provides a powerful platform for the construction of complex molecular architectures. For

researchers in drug discovery and materials science, a thorough understanding of the

properties and reactivity of this compound is essential for leveraging its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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